ent-Cinacalcet Hydrochloride
Overview
Description
ent-Cinacalcet Hydrochloride: is an enantiomer of Cinacalcet Hydrochloride, a calcimimetic agent used primarily in the treatment of secondary hyperparathyroidism and parathyroid carcinoma. This compound functions by increasing the sensitivity of calcium-sensing receptors to extracellular calcium ions, thereby reducing the secretion of parathyroid hormone .
Mechanism of Action
Target of Action
Cinacalcet Hydrochloride, also known as Cinacalcet, primarily targets the calcium-sensing receptor (CaSR) . The CaSR is expressed on the surface of the chief cell of the parathyroid gland and is the principal regulator of parathyroid hormone (PTH) synthesis and secretion .
Mode of Action
Cinacalcet acts as a calcimimetic . It increases the sensitivity of the CaSR to activation by extracellular calcium, which results in the inhibition of PTH secretion . This reduction in PTH is associated with a concomitant decrease in serum calcium levels .
Biochemical Pathways
The primary biochemical pathway affected by Cinacalcet involves the regulation of serum calcium and phosphorus levels. By increasing the sensitivity of the CaSR on parathyroid cells, Cinacalcet reduces PTH secretion . This leads to a decrease in serum calcium and phosphorus levels, preventing progressive bone disease and adverse events associated with mineral metabolism disorders .
Pharmacokinetics
Following oral administration, peak plasma concentrations of Cinacalcet occur within 2–6 hours . The absolute bioavailability is 20–25%, and administration of Cinacalcet with low- or high-fat meals increases exposure 1.5- to 1.8-fold . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes (primarily 3A4, 2D6, and 1A2) with <1% of the parent drug excreted in the urine .
Result of Action
The primary result of Cinacalcet’s action is the lowering of serum calcium and PTH levels . This helps to normalize calcium and phosphorus levels in patients with secondary hyperparathyroidism (SHPT) associated with chronic kidney disease (CKD), and in patients with hypercalcemia due to parathyroid carcinoma .
Action Environment
The efficacy of Cinacalcet can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the drug . Additionally, the drug’s efficacy can be affected by the patient’s hepatic function. In patients with moderate or severe hepatic impairment, the exposure to Cinacalcet is increased by approximately 2- and 4-fold, respectively . Therefore, dose adjustments may be necessary in these patients .
Biochemical Analysis
Biochemical Properties
ent-Cinacalcet Hydrochloride plays a crucial role in biochemical reactions by interacting with calcium-sensing receptors (CaR) on the surface of parathyroid cells. This interaction enhances the receptor’s sensitivity to extracellular calcium ions, leading to a decrease in PTH secretion. The compound also interacts with various enzymes and proteins involved in calcium homeostasis, such as calmodulin and calcineurin .
Cellular Effects
This compound influences various types of cells and cellular processes. In parathyroid cells, it reduces PTH secretion by enhancing the sensitivity of CaR to calcium ions. This reduction in PTH levels affects cell signaling pathways, gene expression, and cellular metabolism. The compound also impacts bone cells by reducing bone resorption and increasing bone mineral density .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CaR on parathyroid cells. This binding increases the receptor’s sensitivity to extracellular calcium ions, leading to a decrease in PTH secretion. The compound also inhibits the activity of enzymes such as calcineurin, which plays a role in PTH synthesis and release. Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in calcium homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under normal laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound maintains its efficacy in reducing PTH levels and improving bone mineral density over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces PTH levels without causing significant adverse effects. At high doses, it can lead to hypocalcemia and other toxic effects. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired reduction in PTH levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to calcium homeostasis. The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism. It also affects metabolic flux by modulating the activity of enzymes involved in calcium and phosphate metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues, such as the parathyroid glands and bones, are crucial for its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the parathyroid cells, where it exerts its effects on CaR. The compound’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific organelles .
Preparation Methods
The synthesis of ent-Cinacalcet Hydrochloride involves several key steps:
Amide Formation Followed by Reduction: This method involves the formation of an amide from an acid, followed by its reduction to yield the desired product.
Reductive Amination: This process involves the reaction of an aldehyde with an amine, followed by the reduction of the resulting imine.
Nucleophilic Substitution: This method involves the substitution of a suitable partner carrying a leaving group with the enantiopure amine.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. For instance, controlling the agitation speed during the reaction can significantly impact the reaction kinetics and the formation of impurities .
Chemical Reactions Analysis
ent-Cinacalcet Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include palladium(II) acetate and tri-o-tolylphosphine in acetonitrile for metal-catalyzed cross-coupling reactions . Major products formed from these reactions include various intermediates that can be further processed to yield the final product.
Scientific Research Applications
ent-Cinacalcet Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of calcimimetic agents and their synthetic routes.
Biology: It is used to study the role of calcium-sensing receptors in various biological processes.
Medicine: It is used in the treatment of secondary hyperparathyroidism and parathyroid carcinoma.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
ent-Cinacalcet Hydrochloride is unique among calcimimetic agents due to its enantiomeric purity and specific mechanism of action. Similar compounds include:
Cinacalcet Hydrochloride: The racemic mixture of the compound, which has similar but less specific effects.
Etelcalcetide: Another calcimimetic agent used in the treatment of secondary hyperparathyroidism.
R-568: A precursor compound used in the development of calcimimetic agents.
In comparison, this compound offers improved efficacy and reduced side effects due to its enantiomeric purity .
Biological Activity
ent-Cinacalcet Hydrochloride is a potent calcimimetic agent primarily used in the management of secondary hyperparathyroidism (sHPT) in patients with chronic kidney disease (CKD) and other related conditions. Its biological activity is centered around its interaction with calcium-sensing receptors (CaSR) located on the parathyroid glands, which plays a crucial role in regulating parathyroid hormone (PTH) secretion.
Target and Mode of Action
This compound selectively binds to CaSR, enhancing its sensitivity to extracellular calcium levels. This binding mimics the action of calcium ions, leading to decreased secretion of PTH even in conditions where serum calcium levels are low. The mechanism involves the activation of intracellular signaling pathways that inhibit PTH gene transcription and parathyroid cell proliferation .
Pharmacokinetics
The pharmacokinetic profile of ent-Cinacalcet indicates that peak plasma concentrations are typically reached within 2 to 6 hours following oral administration. The compound exhibits high bioavailability, particularly when taken with food, which can enhance its absorption and efficacy.
Biochemical Effects
Regulation of Serum Calcium and PTH Levels
This compound has been shown to effectively reduce serum calcium and PTH levels. Clinical studies demonstrate that a significant proportion of patients treated with ent-Cinacalcet achieve target reductions in PTH levels, with reductions observed in both adult and pediatric populations .
Efficacy in Pediatric Patients
A comprehensive review of clinical trials involving pediatric patients indicated that ent-Cinacalcet led to significant reductions in PTH levels, with a notable percentage achieving target levels within recommended ranges. In one study, 57.1% of subjects experienced a ≥30% reduction in PTH levels after treatment .
Long-term Treatment Outcomes
Longitudinal studies have shown that ent-Cinacalcet maintains long-term normocalcemia in patients with primary hyperparathyroidism. In a multicenter randomized controlled trial, 73% of patients treated with ent-Cinacalcet achieved normocalcemia compared to only 5% in the placebo group .
Data Summary Table
Adverse Effects and Drug Interactions
While generally well-tolerated, ent-Cinacalcet can cause gastrointestinal side effects such as nausea and vomiting. It is also important to monitor for potential drug-drug interactions due to its metabolism by cytochrome P450 enzymes, particularly CYP2D6 . Adjustments may be necessary when used alongside other medications.
Properties
IUPAC Name |
N-[(1S)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANQWUQOEJZMLL-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675768 | |
Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694495-47-1 | |
Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.